1-(3-butoxyphenyl)ethan-1-one
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Overview
Description
1-(3-Butoxyphenyl)ethan-1-one is an organic compound that belongs to the family of aryl ketones. It is characterized by a butoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Butoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-butoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Butoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced; for example, nitration typically uses a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: 3-butoxybenzoic acid.
Reduction: 1-(3-butoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reaction conditions.
Scientific Research Applications
1-(3-Butoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-butoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
1-(3-Butoxyphenyl)ethan-1-one can be compared with other aryl ketones, such as:
1-(4-butoxyphenyl)ethan-1-one: Similar structure but with the butoxy group in the para position.
1-(3-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a butoxy group.
1-(3-ethoxyphenyl)ethan-1-one: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness: The presence of the butoxy group in the meta position of the phenyl ring in this compound imparts unique chemical and physical properties, such as solubility and reactivity, which can influence its behavior in various applications.
Properties
CAS No. |
37062-67-2 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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